1-Phenylhex-5-ene-1,4-dione

Description

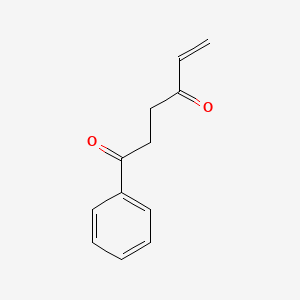

Structure

2D Structure

3D Structure

Properties

CAS No. |

70353-42-3 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-phenylhex-5-ene-1,4-dione |

InChI |

InChI=1S/C12H12O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

InChI Key |

DRGXVJDRRMCIDG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 1 Phenylhex 5 Ene 1,4 Dione and Analogues

Reaction Pathways and Transition State Analysis

The reactivity of 1-phenylhex-5-ene-1,4-dione is characterized by a series of competing and sequential intramolecular reactions. The specific pathway followed is often dictated by the reaction conditions, including the presence of light or acid/base catalysts.

Intramolecular Cyclization Mechanisms

The Norrish Type II reaction is a photochemical process that involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo one of two secondary reactions: fragmentation (β-scission) to yield an enol and an alkene, or intramolecular recombination to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

In the context of diketones like this compound, the presence of two carbonyl groups offers multiple possibilities for Norrish Type II reactions. The specific outcome depends on which carbonyl group is excited and the relative stability of the resulting biradical intermediates. For instance, photolysis of related β-anisylketones has been shown to result in Norrish Type II reactions, yielding cyclobutanols with high stereoselectivity. researchgate.net The solvent can significantly influence the product distribution, with different major products observed in polar versus nonpolar solvents. researchgate.net

The general mechanism for a Norrish Type II reaction can be summarized as follows:

Excitation: The carbonyl group absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a triplet state.

Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from the γ-position.

Biradical Intermediate: A 1,4-biradical is formed.

Secondary Reactions:

Fragmentation: Cleavage of the Cα-Cβ bond results in an enol and an alkene. The enol subsequently tautomerizes to the more stable keto form. researchgate.net

Cyclization (Yang Cyclization): Intramolecular combination of the radical centers forms a cyclobutanol. researchgate.net

| Reactant Type | Reaction Condition | Key Intermediate | Major Products | Ref |

| Ketones and Aldehydes | Photochemical (UV) | 1,4-Biradical | Enol, Alkene, Cyclobutanol | wikipedia.orgresearchgate.net |

| β-Anisylketones | Photolysis | 1,4-Biradical | Cyclobutanols | researchgate.net |

The intramolecular ene reaction is a thermally or Lewis acid-catalyzed process that involves the transfer of an allylic hydrogen to a double or triple bond (the enophile), with the concomitant formation of a new sigma bond and the shifting of the ene double bond. organic-chemistry.org For carbonyl compounds, the enol tautomer can act as the ene component. organic-chemistry.org

In the case of γ,δ-unsaturated ketones like analogues of this compound, an intramolecular ene reaction of the enol tautomer can lead to the formation of a cyclopropane (B1198618) intermediate. This is often followed by a retro-ene reaction, resulting in an isomeric enone. This sequence has been observed in the acid-catalyzed thermal rearrangement of 4-aryl-4-methylhex-5-en-2-ones to 5-aryl-4-methylhex-5-en-2-ones. psu.edu The driving force for this isomerization is often the formation of a more thermodynamically stable, conjugated product. psu.edursc.org

The mechanism proceeds as follows:

Enolization: The ketone tautomerizes to its enol form.

Intramolecular Ene Reaction: The enol undergoes a concerted, pericyclic reaction to form a substituted cyclopropyl (B3062369) alcohol.

Retro-Ene Reaction: The cyclopropyl alcohol undergoes a retro-ene reaction to yield the rearranged, and often more stable, enone product.

The reversibility of each step is a key feature of the Conia-Ene reaction, a related intramolecular ene process. organic-chemistry.org

| Reactant | Conditions | Intermediate | Product | Ref |

| 4-Aryl-4-methylhex-5-en-2-one | Thermal, Acid-catalyzed | Acetylcyclopropane | 5-Aryl-4-methylhex-5-en-2-one | psu.edu |

| Unsaturated β-diketones | Thermal | Cyclopentane/Cyclohexane derivative | Cyclized product | organic-chemistry.org |

The oxa-Michael addition is a conjugate addition reaction where an oxygen nucleophile, typically an alcohol or a hydroxyl group, adds to an α,β-unsaturated carbonyl compound. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of oxygen-containing heterocycles, such as tetrahydrofurans and tetrahydropyrans. rsc.org

For molecules like this compound, which contain both a hydroxyl group (in its enol form) and an α,β-unsaturated ketone moiety, an intramolecular oxa-Michael addition can occur. This process can be catalyzed by acids or bases. For example, the asymmetric intramolecular oxa-Michael addition of (E)-6-hydroxy-1-phenylhex-2-en-1-one, an analogue, can be catalyzed by a quinidine (B1679956) derivative to produce a chiral tetrahydrofuran (B95107) derivative. buchler-gmbh.com

The general mechanism involves:

Activation: The catalyst activates either the nucleophile (by deprotonation) or the electrophile (by coordination).

Nucleophilic Attack: The intramolecular hydroxyl group attacks the β-carbon of the unsaturated system.

Protonation: The resulting enolate is protonated to give the final heterocyclic product.

The reaction is a key step in the synthesis of various biologically active molecules and natural products. rsc.org

| Reactant | Catalyst | Product | Ref |

| (E)-6-hydroxy-1-phenylhex-2-en-1-one | Quinidine Derivative | (R)-1-phenyl-2-(tetrahydrofuran-2-yl)ethan-1-one | buchler-gmbh.com |

| Various α,β-unsaturated carbonyls and alcohols | Triarylphosphines | Oxa-Michael adducts | beilstein-journals.org |

Role of Enolization and Tautomerism in Diketone Reactivity

Keto-enol tautomerism, the equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form), is fundamental to the reactivity of this compound. wikipedia.orgmasterorganicchemistry.com The presence of two carbonyl groups in a 1,4-relationship allows for the formation of different enol tautomers, each with distinct reactivity.

The position of the keto-enol equilibrium is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For 1,3-dicarbonyl compounds, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major tautomer in many cases. libretexts.org In the case of 1-phenylbutane-1,3-dione, a related structure, the enol tautomer where the enol is conjugated with the phenyl group is predominant due to extended conjugation. stackexchange.com

The enol form is a key intermediate in several reactions:

As a Nucleophile: The α-carbon of the enol is nucleophilic and can react with various electrophiles. masterorganicchemistry.com

In Pericyclic Reactions: As seen in the intramolecular ene reaction, the enol can act as the "ene" component. organic-chemistry.org

In Michael Additions: The hydroxyl group of the enol can act as the nucleophile in oxa-Michael additions.

The percentage of the enol form in equilibrium can be dependent on the solvent, with polarity playing a significant role. researchgate.net This solvent dependence can, in turn, affect the rates and outcomes of reactions involving the enol tautomer.

| Compound Type | Stabilizing Factors for Enol Form | Consequence for Reactivity | Ref |

| 1,3-Diketones | Intramolecular H-bonding, Conjugation | Increased enol concentration, facilitates enol-mediated reactions | libretexts.org |

| 1-Phenylbutane-1,3-dione | Extended conjugation with phenyl group | Predominance of specific enol tautomer | stackexchange.com |

| General Ketones/Aldehydes | Acid/Base catalysis | Speeds up interconversion between keto and enol forms | libretexts.org |

Stereochemical Control and Regioselectivity in Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound and its analogues are dictated by a combination of steric and electronic factors within the substrate and the transition state of the reaction.

Stereochemical Control: In reactions such as the Norrish-Yang cyclization, the stereochemistry of the resulting cyclobutanol is influenced by the conformation of the 1,4-biradical intermediate. researchgate.net The diastereoselectivity can be high, and as mentioned, solvent polarity can dramatically alter the ratio of diastereomeric products. researchgate.net

For nucleophilic additions to the carbonyl groups, the facial selectivity is governed by the steric environment around the carbonyl carbon. In conformationally biased acyclic ketones, the nucleophile preferentially attacks from the less hindered face of the lowest energy conformation. nih.gov This principle allows for the prediction of the stereochemical outcome in reactions with highly reactive nucleophiles like Grignard reagents. nih.gov

In intramolecular cyclizations like the oxa-Michael addition, the stereochemistry of the newly formed chiral centers is often controlled by the use of chiral catalysts or by the inherent chirality of the starting material, leading to diastereoselective or enantioselective product formation. buchler-gmbh.com Tandem cyclization processes can exhibit diastereodivergence, where different diastereomers are formed as the major product depending on the starting material's stereochemistry and the reaction conditions, reflecting a balance between kinetic and thermodynamic control. nih.gov

Regioselectivity: In molecules with multiple reactive sites, such as the two carbonyl groups and the alkene in this compound, regioselectivity becomes a critical issue.

Enolization: The regioselectivity of enolization (which α-proton is removed) is determined by the relative acidity of the protons. Protons flanked by two carbonyl groups (as in a 1,3-diketone) are significantly more acidic. In this compound, enolization can occur at multiple positions, leading to different enol tautomers.

Norrish Reactions: The regioselectivity of the initial hydrogen abstraction in a Norrish Type II reaction is determined by the accessibility of the γ-hydrogens to the excited carbonyl group.

Michael Additions: In conjugate additions, the nucleophile attacks the β-carbon of the α,β-unsaturated system. However, in systems with multiple Michael acceptors, the regioselectivity can be influenced by the catalyst and reaction conditions. For instance, in diunsaturated Michael acceptors, both 1,4- and 1,6-additions are possible, and the outcome can be directed by the choice of catalyst. wikipedia.org

The interplay between kinetic and thermodynamic control is also crucial in determining the final product distribution. A kinetically controlled reaction will favor the product formed via the lowest energy transition state, while a thermodynamically controlled reaction will yield the most stable product.

| Reaction Type | Controlling Factors | Outcome | Ref |

| Nucleophilic Addition | Substrate conformation, Steric hindrance | Diastereoselectivity | nih.gov |

| Norrish-Yang Cyclization | Biradical conformation, Solvent polarity | Diastereoselectivity | researchgate.net |

| Intramolecular Oxa-Michael Addition | Chiral catalysts, Substrate stereochemistry | Enantio/Diastereoselectivity | buchler-gmbh.comnih.gov |

| Enolization/Conjugate Addition | Acidity of α-protons, Catalyst choice | Regioselectivity | wikipedia.orgstackexchange.com |

Diastereoselectivity in Lewis Acid-Mediated Processes

Lewis acid-mediated reactions are fundamental in organic synthesis for achieving high levels of stereocontrol. In the context of this compound and related structures, Lewis acids play a pivotal role in dictating the diastereoselectivity of reactions such as aldol (B89426) additions and ene reactions. The coordination of a Lewis acid to the carbonyl oxygen atoms of the dione (B5365651) can pre-organize the substrate into a rigid, chelated structure, thereby influencing the facial selectivity of an approaching nucleophile. msu.edu

The choice of Lewis acid is critical in determining the nature and degree of diastereoselectivity. msu.edu Chelating Lewis acids, such as MgBr₂, ZnCl₂, and TiCl₄, can form stable six-membered chelate rings with β-alkoxy ketones, leading to high syn-selectivity in aldol additions. msu.edu This is attributed to the formation of a rigid chair-like transition state where the substituents adopt equatorial positions to minimize steric interactions. Conversely, non-chelating Lewis acids like BF₃·OEt₂ tend to favor the formation of anti-products, as the reaction proceeds through an open-chain transition state where Felkin-Anh-type models predict the stereochemical outcome. msu.edu

Research on related systems has shown that the addition of allylmagnesium halides to α-substituted acyclic chiral ketones can proceed with high stereoselectivity, which is not always explained by conventional models like Felkin-Anh or chelation control. nih.gov Instead, the stereoselectivity is often governed by the nucleophile's approach to the most accessible diastereoface of the ketone's lowest energy conformation. nih.gov This principle can be extended to reactions of this compound, where the conformational preferences of the molecule, influenced by the Lewis acid, will direct the stereochemical course of the reaction.

Detailed studies on the Lewis acid-catalyzed alkylation of hydrazones derived from related ketones have also provided insights into achieving stereocontrol. sapub.org Furthermore, the use of organoaluminum reagents, prepared from propargylic bromides, in additions to carbonyl compounds has demonstrated high regio- and diastereoselectivity, offering another avenue for controlled transformations of diones like this compound. researchgate.net

Table 1: Diastereoselectivity in Lewis Acid-Mediated Aldol Additions of β-Alkoxy Aldehydes (Illustrative)

| Entry | Lewis Acid | Substrate | Product Ratio (Chelation : Non-chelation) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | TiCl₄ | β-alkoxy aldehyde | >99:1 | 97:3 | msu.edu |

| 2 | MgBr₂ | β-alkoxy aldehyde | >99:1 | 95:5 | msu.edu |

| 3 | SnCl₄ | β-alkoxy aldehyde | >99:1 | 98:2 | msu.edu |

| 4 | BF₃·OEt₂ | β-alkoxy aldehyde | <1:99 | 10:90 | msu.edu |

| 5 | Me₂AlCl | Allyl vinyl ether | - | >20:1 | pitt.edu |

This table is illustrative and based on general findings for β-alkoxy aldehydes and related systems, as direct data for this compound was not available in the search results.

Enantioselective Catalysis with Bifunctional Organocatalysts

Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea (B124793), squaramide) and a Brønsted base (e.g., tertiary amine) moiety, have emerged as powerful tools for enantioselective synthesis. beilstein-journals.orgpsu.edukyoto-u.ac.jp These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile via hydrogen bonding interactions. beilstein-journals.org This dual activation strategy effectively organizes the transition state, leading to high levels of enantioselectivity.

In reactions involving this compound or its analogues, a bifunctional organocatalyst can bind to the dione and a nucleophile in a specific spatial arrangement. beilstein-journals.org For instance, the thiourea moiety can activate a carbonyl group of the dione, while the amine base activates the nucleophile. This multipoint recognition favors a specific conformation of the substrate in the transition state, enabling the enantioselective construction of new stereocenters. beilstein-journals.org

The effectiveness of bifunctional organocatalysts is often dependent on the catalyst structure, solvent, and reaction temperature. psu.eduthieme-connect.de Studies have shown that the self-aggregation of these catalysts can impact their enantioselectivity, with lower catalyst concentrations sometimes leading to higher enantiomeric excesses due to the prevalence of the more active monomeric form. psu.edu The design of integrated catalysts, where a Lewis acidic moiety like arylboronic acid is combined with a bifunctional thiourea, has also been explored to enhance catalytic activity and selectivity in reactions such as aza-Michael additions. jst.go.jp

Table 2: Enantioselective Michael Addition Catalyzed by Bifunctional Thioureas (Illustrative)

| Entry | Catalyst | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Thiourea 1 | Diethyl malonate | Toluene | 86 | 93 | thieme-connect.de |

| 2 | Thiourea 5 | Diethyl malonate | Toluene | 95 | 92 | thieme-connect.de |

| 3 | Thiourea 6i | BnONH₂ | CCl₄ | 83 | 90 | jst.go.jp |

| 4 | Squaramide 4a | meso-anhydride | Various | - | up to 67 | psu.edu |

This table is illustrative and based on general findings for Michael additions catalyzed by bifunctional organocatalysts, as direct data for this compound was not available in the search results.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of dicarbonyl compounds like this compound is rich and complex, involving various excited states and reactive intermediates. Understanding these mechanisms is key to predicting and controlling the formation of photoproducts.

Triplet State Reactivity and Biradical Intermediates

Upon absorption of light, carbonyl compounds can be promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). researchgate.net For many ketones, the n,π* triplet state is the key reactive intermediate in photochemical reactions. researchgate.net This triplet state can undergo a variety of reactions, including Norrish Type II reactions, which involve intramolecular hydrogen abstraction. researchgate.net

In the case of this compound, the triplet excited carbonyl group can abstract a hydrogen atom from a suitable position within the molecule, leading to the formation of a 1,4-biradical intermediate. researchgate.net These biradicals are highly reactive species that can undergo subsequent reactions such as cyclization to form cyclobutanol derivatives (Yang cyclization) or cleavage to form an enol and an alkene. researchgate.net The lifetime of these biradicals can be extremely short, on the order of picoseconds in some cases, making their direct observation challenging. rsc.org The study of analogous systems has shown that the triplet state can be quenched by various molecules, and the rate of quenching can provide information about the triplet lifetime and reactivity. rsc.org

The presence of the phenyl group and the double bond in this compound can also influence the triplet state reactivity. The phenyl group can act as an intramolecular quencher of the triplet state, a phenomenon known as β-phenyl quenching. researchgate.net The alkene moiety can also participate in photochemical reactions, such as [2+2] cycloadditions with the excited carbonyl group.

Influence of Conformational Equilibria on Photoreactivity

The conformational flexibility of this compound plays a significant role in its photoreactivity. researchgate.netreading.ac.uk The relative orientation of the two carbonyl groups, the phenyl ring, and the alkenyl chain in the ground state will influence which conformations are populated and therefore which reactive pathways are accessible upon excitation.

For intramolecular reactions like hydrogen abstraction or cycloaddition to occur efficiently, the reacting groups must be able to adopt a suitable proximity and orientation. reading.ac.uk For example, the efficiency of intramolecular β-phenyl quenching is highly dependent on the gauche or anti relationship between the excited carbonyl group and the β-aryl ring. researchgate.net Similarly, the quantum yield of intramolecular meta-photocycloaddition reactions is sensitive to the length and conformational freedom of the tether connecting the alkene and the arene moieties. reading.ac.uk

Solvent polarity can also influence conformational equilibria and, consequently, the outcome of photochemical reactions. researchgate.net In some cases, the major product in a nonpolar solvent can become the minor one in a polar solvent due to solvent-induced changes in the conformational preferences of the excited state or the intermediate biradical. researchgate.net Therefore, a thorough understanding of the conformational landscape of both the ground and excited states is essential for predicting and controlling the photoreactivity of this compound.

Influence of Internal Electrostatic Fields on Reaction Profiles and Selectivity

The concept of using oriented internal electrostatic fields (ESFs) to influence chemical reactivity is an emerging area of research with significant potential for controlling reaction outcomes. scispace.comresearchgate.net Strong ESFs, such as those found in enzyme active sites, can stabilize or destabilize transition states, leading to significant rate enhancements and selectivity. scispace.comresearchgate.net

For reactions involving this compound analogues, the application of an external electric field has been shown to control product selectivity. scispace.comresearchgate.netresearchgate.net In a study on the intramolecular reaction of a related diazo ketone catalyzed by a Rh-porphyrin complex, an applied voltage across electrode plates generated an ESF that could be oriented with respect to the catalyst. scispace.comresearchgate.net This oriented field was found to significantly alter the ratio of cyclopropanation to C-H insertion products. scispace.comresearchgate.net The effect was attributed to the differential stabilization or destabilization of the transition states leading to the different products by the ESF. scispace.comresearchgate.net

The principle behind this control is that the ESF interacts with the changing dipole moment of the substrate as it proceeds along the reaction coordinate. scispace.com By aligning the ESF to stabilize the transition state of a desired pathway, the rate of that pathway can be selectively enhanced. This approach offers a novel way to manipulate reaction profiles and selectivity without altering the chemical structure of the catalyst or substrate. While research in this area is still developing, it holds promise for achieving unprecedented levels of control over chemical reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Phenylhex 5 Ene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the connectivity and electronic environment of each atom can be assembled.

The ¹H NMR spectrum of 1-Phenylhex-5-ene-1,4-dione provides distinct signals for each proton environment. The aromatic protons of the phenyl group, being deshielded by the ring current, are expected to appear in the downfield region of the spectrum, typically between 7.4 and 8.0 ppm. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the ketone.

The olefinic protons of the terminal vinyl group (–CH=CH₂) represent a characteristic AMX spin system. The proton on the carbon adjacent to the methylene (B1212753) group (Hₓ) would appear as a complex multiplet, likely between 5.8 and 6.0 ppm, due to coupling with the two geminal protons (Hₐ and Hₘ). These terminal vinyl protons are diastereotopic and will exhibit distinct chemical shifts, typically between 5.1 and 5.4 ppm, with characteristic geminal, cis, and trans coupling constants.

The methylene protons situated between the two carbonyl groups (C2) and the methylene protons adjacent to the vinyl group (C5) are positioned in different electronic environments. The protons at C2, being alpha to two carbonyl groups, would be significantly deshielded and are expected to resonate as a singlet or a narrow multiplet around 3.0-3.5 ppm. The protons at C5, being allylic, would appear as a doublet of triplets around 3.2 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The two carbonyl carbons will be the most downfield signals. The carbon of the phenyl ketone (C1) is expected around 198-202 ppm, while the aliphatic ketone carbon (C4) would be further downfield, around 205-210 ppm.

The carbons of the phenyl ring typically appear between 128 and 137 ppm. The olefinic carbons will show distinct signals, with the terminal CH₂ carbon (C6) appearing around 118-125 ppm and the internal CH carbon (C5) at approximately 130-137 ppm. The methylene carbons will be found in the aliphatic region of the spectrum, with the C2 and C3 carbons appearing in the range of 35-45 ppm.

This compound is a flexible molecule with several single bonds around which rotation can occur. Variable Temperature (VT) NMR is a powerful technique to study these conformational dynamics. libretexts.orgresearchgate.netscielo.br By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At room temperature, if the rate of rotation around a bond is fast on the NMR timescale, the spectrum will show averaged signals for the atoms involved. As the temperature is lowered, the rotation slows down. If the rotational barrier is high enough, the exchange rate may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. The temperature at which these signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy barrier for the rotational process. chemicalbook.com For this compound, VT-NMR could be employed to study the rotation around the bond connecting the phenyl group to the carbonyl carbon and the C2-C3 bond, providing insight into the preferred solution-state conformations. rsc.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, with the molecular formula C₁₂H₁₂O₂, the calculated exact mass of the molecular ion [M]⁺˙ is 188.08373 u. HRMS can confirm this mass with high precision, distinguishing it from other ions with the same nominal mass.

In addition to molecular formula confirmation, the mass spectrum reveals characteristic fragmentation patterns that provide structural information. For this compound, the most prominent fragmentation pathway is typically alpha-cleavage adjacent to the carbonyl groups. libretexts.orgtaylorfrancis.com The cleavage of the bond between the phenyl group and the carbonyl carbon is highly favorable, leading to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum. The loss of the entire benzoyl group would result in a fragment at m/z 83. Another significant alpha-cleavage can occur on the other side of the phenyl ketone, leading to the loss of the C₅H₇O fragment and the formation of a phenyl radical or cation.

A McLafferty rearrangement is also possible for the aliphatic ketone if a gamma-hydrogen is available for abstraction, which is the case in this molecule. wikipedia.org This would involve the transfer of a hydrogen from the C6 position to the carbonyl oxygen at C4, followed by cleavage of the C2-C3 bond, resulting in the loss of a neutral molecule and the formation of a radical cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by two strong C=O stretching absorptions. The carbonyl group conjugated with the phenyl ring (C1) will absorb at a lower frequency, typically in the range of 1680-1695 cm⁻¹, due to the delocalization of pi-electrons which weakens the C=O bond. libretexts.orgjove.comspectroscopyonline.com The non-conjugated, aliphatic ketone (C4) will absorb at a higher frequency, around 1710-1720 cm⁻¹. jove.com

Other key absorptions include the C=C stretching vibration of the terminal alkene at approximately 1640-1650 cm⁻¹, the sp² C-H stretches of the aromatic and vinyl protons above 3000 cm⁻¹, and the sp³ C-H stretches of the methylene groups just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group would produce strong bands in the 910-990 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The spectrum of this compound is expected to show multiple absorption bands. The conjugated system of the phenyl ketone will give rise to an intense π → π* transition at a longer wavelength (λ_max typically > 240 nm) and a weaker n → π* transition at an even longer wavelength (λ_max typically > 300 nm). The presence of conjugation significantly shifts these absorptions to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. jove.com The isolated terminal alkene will also have a π → π* transition, but at a much shorter wavelength, likely below the cutoff of standard UV-Vis spectrophotometers.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Photochemical Processes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR silent.

However, dicarbonyl compounds, particularly those with phenyl ketone moieties, are known to be photochemically active. rsc.org Upon irradiation with UV light, the molecule can be promoted to an excited state. From this excited state, it can undergo a variety of photochemical reactions that generate radical intermediates. For instance, a Norrish Type I cleavage could occur, involving the homolytic cleavage of the C-C bond adjacent to one of the carbonyl groups, resulting in the formation of a diradical species.

EPR spectroscopy would be the ideal technique to detect and characterize these transient radical intermediates. Due to the very short lifetimes of these species, experiments are often conducted at low temperatures in a frozen matrix or by using a technique called spin trapping. nih.gov In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by EPR. The hyperfine splitting pattern of the resulting EPR spectrum can provide information about the structure of the original transient radical, thus offering mechanistic insights into the photochemical processes of this compound.

X-ray Crystallography for Solid-State Structural Insights and Intermolecular Interactions

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific experimental data from X-ray crystallography studies for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and specific intermolecular interactions, is not available at this time.

The determination of a crystal structure through X-ray crystallography is a crucial step in fully understanding the three-dimensional arrangement of a molecule and the non-covalent interactions that govern its packing in the solid state. Such data provides invaluable insights into the compound's physical properties and potential behavior in various chemical and biological systems.

Further research involving the successful crystallization of this compound and subsequent analysis by single-crystal X-ray diffraction would be required to elucidate its precise solid-state architecture and intermolecular bonding patterns.

Computational Chemistry and Theoretical Investigations of 1 Phenylhex 5 Ene 1,4 Dione

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For 1-phenylhex-5-ene-1,4-dione, which contains multiple functional groups (a phenyl ring, a terminal alkene, and two carbonyl groups), several reactions could be investigated.

Theoretical modeling would involve:

Mapping Potential Energy Surfaces (PES): The PES is a mathematical landscape that connects the energy of a molecular system to its geometry. By mapping the PES, chemists can identify stable intermediates, products, and the transition states that connect them.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS geometry and calculating its energy (the activation energy) is crucial for determining the rate of a reaction. For cycloaddition reactions involving related compounds, transition state analysis has been used to understand the mechanism. smolecule.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products on the potential energy surface.

For instance, the intramolecular reactions of this compound, such as a potential cyclization, could be modeled to predict the most likely products and the conditions required to form them.

Conformational Analysis and Molecular Dynamics Simulations

The flexible hexane (B92381) chain in this compound allows for multiple spatial arrangements, or conformations.

Conformational Analysis: This involves systematically exploring the different possible conformations of the molecule to identify the most stable (lowest energy) ones. This is typically done by rotating the single bonds in the molecule and calculating the energy at each step. The resulting energy profile helps to understand the molecule's preferred shapes.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. wikipedia.org By solving Newton's equations of motion for a system of atoms, MD can simulate the vibrations, rotations, and conformational changes of the molecule. For related diketones, MD simulations have been used to assess material properties. These simulations are crucial for understanding how the molecule behaves in solution or in the solid state and how it interacts with other molecules.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental ones is a standard method for structure verification. For analogous diketones, computational predictions of IR spectra have been used to enhance the accuracy of characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, computational methods can generate a theoretical IR spectrum. The positions and intensities of the calculated peaks, especially the characteristic carbonyl (C=O) and alkene (C=C) stretches, can be compared with experimental IR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the molecule's color and electronic structure.

Table 2: Illustrative Spectroscopic Data for Phenyl Diketone Structures

| Spectroscopic Technique | Predicted Feature | Typical Range/Value for Analogous Compounds |

| ¹³C NMR | Phenyl Group Resonance | δ 7.2–7.5 ppm |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1700–1750 cm⁻¹ |

Note: This table provides example data based on related compounds to illustrate the type of information generated by these computational methods.

Studies on Non-Covalent Interactions and Electrostatic Effects within the Molecular Framework

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, packing in crystals, and interactions with other molecules. For this compound, these include:

Intramolecular Interactions: The flexible chain may allow for interactions between the phenyl ring and the dione (B5365651) moiety, or between the alkene and the carbonyl groups. Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, such as C-H···O or π-stacking interactions. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule. They reveal electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential) regions, which are key to understanding how the molecule will interact with other polar molecules or ions.

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, its carbonyl oxygens can act as hydrogen bond acceptors. Computational studies can model the interactions with solvent molecules (like water) or other potential hydrogen bond donors.

Applications of 1 Phenylhex 5 Ene 1,4 Dione in Complex Organic Synthesis

Scaffold for Heterocyclic Compound Synthesis

The intrinsic functionality of 1-Phenylhex-5-ene-1,4-dione allows it to serve as a key starting material for the synthesis of a range of heterocyclic compounds. The 1,4-dicarbonyl moiety is a classic precursor for five-membered heterocycles, while the enone and alkene components can participate in various cyclization reactions to form six-membered rings.

The 1,4-dicarbonyl substructure within this compound is a well-established synthon for the construction of furan (B31954) rings through Paal-Knorr type reactions. Dehydrative cyclization, typically under acidic or thermal conditions, can lead to the formation of a substituted furan core. For instance, the general conversion of 1,4-enediones to tetrasubstituted furans can be facilitated by additives like water. dntb.gov.ua Furthermore, palladium-catalyzed cyclization processes are known to convert but-2-ene-1,4-diones into a variety of furan derivatives. organic-chemistry.org

The synthesis of pyrones, specifically 4-pyrones, can be achieved from analogs of this compound through an oxidative cyclization pathway. mdpi.comsemanticscholar.org Research on related (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has demonstrated a one-pot method involving bromination followed by dehydrobromination to yield the corresponding 2-aryl-6-(trifluoromethyl)-4-pyrones. mdpi.comresearchgate.net This strategy highlights a potential route from this compound to substituted pyrone systems.

| Precursor Type | Heterocyclic Product | Reaction Type | Key Reagents/Conditions | Ref. |

| 1,4-Enediones | Tetrasubstituted Furans | Cycloisomerization | Water as additive | dntb.gov.ua |

| But-2-ene-1,4-diones | Di- and Triarylfurans | Palladium-catalyzed cyclization | Pd/C, formic acid, microwave | organic-chemistry.org |

| (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones | 2-Aryl-6-(trifluoromethyl)-4-pyrones | Oxidative Cyclization | Bromine, Base | mdpi.comsemanticscholar.org |

The terminal alkene in this compound provides a handle for intramolecular cyclization to form six-membered cyclic ethers like tetrahydropyrans (THPs). While direct cyclization of the dione (B5365651) is not commonly reported, reduction of one of the ketone functionalities to a secondary alcohol would generate a homoallylic alcohol. Such intermediates are prime substrates for acid-catalyzed intramolecular cyclization. vaia.com

A prominent method for constructing THP rings is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. researchgate.netntu.edu.sg By reducing one carbonyl group of this compound, the resulting alcohol could undergo an intramolecular Prins-type reaction, where the other carbonyl group (or a derivative) acts as the electrophile, to forge the tetrahydropyran (B127337) ring. Palladium-catalyzed intramolecular addition of alcohols to alkenes also represents a powerful and stereospecific method for the synthesis of THPs and other cyclic ethers from suitable unsaturated alcohol precursors. nih.gov

| Precursor Moiety (from this compound) | Target Heterocycle | General Reaction | Key Features | Ref. |

| Hex-5-en-1-ol (conceptual derivative) | Tetrahydropyran | Acid-catalyzed intramolecular cyclization | Formation of a carbocation intermediate followed by nucleophilic attack of the hydroxyl group. | vaia.com |

| Unsaturated Alcohol | Tetrahydrofuran (B95107)/Tetrahydropyran | Palladium-catalyzed cyclization | Stereospecific addition of a pendant alcohol to a palladium π-allyl complex. | nih.gov |

| Homoallylic Alcohol | Tetrahydropyran | Prins Cyclization | Acid-catalyzed condensation with an aldehyde (or ketone) to form the heterocyclic ring. | researchgate.netntu.edu.sg |

Precursor in Stereoselective Total Synthesis of Structurally Diverse Compounds

The enedione framework is a valuable building block in the total synthesis of complex natural products. Its ability to undergo various transformations allows for the strategic introduction of functionality and the construction of intricate carbon skeletons.

In a notable example, an enantioenriched enedione served as a key starting material in the total synthesis of (−)-chromodorolide B. The synthesis commenced with the enedione, which was elaborated over five steps to a trans-hydrindanone cyclopropane (B1198618) intermediate, setting the stage for a key radical cascade reaction. nih.gov Another application involves the use of a tricyclic enedione in studies towards the total synthesis of subergorgic acid. mdpi.com The enedione was synthesized from a tricyclic enone ketal and served as a precursor to a dienedione, allowing for the introduction of further substituents. mdpi.com The versatility of the enedione motif is further highlighted by its use in organocatalytic asymmetric cascade reactions to construct complex chiral furofuran ring systems with high stereoselectivity. rsc.org

| Natural Product/Target Molecule | Role of Enedione | Key Transformation | Ref. |

| (−)-Chromodorolide B | Starting material | Formation of a trans-hydrindanone cyclopropane intermediate | nih.gov |

| Subergorgic Acid Analogue | Intermediate | Conversion to a tricyclic dienedione for further functionalization | mdpi.com |

| Bicyclic Furofurans | Substrate | Catalyst-controlled diastereodivergent Michael/acetalization/lactonization cascade | rsc.org |

Development of Novel Synthetic Reagents and Methodologies Based on Enedione Reactivity

The reactivity of the 1,4-enedione moiety has been harnessed to develop new synthetic methods. These methodologies often focus on either the efficient construction of the enedione core itself or on its subsequent transformation into other valuable structures.

Several modern synthetic methods provide access to 1,4-enediones. These include the palladium-catalyzed aerobic oxidative dehydrogenation of saturated ketones, which offers an atom- and step-economic route with complete E-stereoselectivity. organic-chemistry.org Another innovative approach is the visible-light-mediated oxidative dimerization of terminal alkynes, using an organic photosensitizer and air as a green oxidant to produce (Z)-1,4-enediones with high stereoselectivity. lnu.edu.cn A mild and highly selective method for the oxidation of α,β-enones to 1,4-enediones has also been developed using tert-butyl hydroperoxide and Pearlman's catalyst (Pd(OH)₂/C). organic-chemistry.orgresearchgate.net

The enedione framework itself is a platform for developing novel reactions. For instance, enedione-diazoesters, formed from the reaction of a vinyldiazoacetate with an α,β-unsaturated ketone, undergo a novel base-catalyzed pericyclic reaction to afford highly functionalized resorcinols. nih.gov This demonstrates how the unique electronic properties of the enedione system can be exploited to discover unprecedented chemical transformations.

| Methodology | Description | Starting Materials | Key Reagents/Conditions | Ref. |

| Aerobic Oxidative Dehydrogenation | Synthesis of (E)-1,4-enediones from saturated ketones. | Saturated ketones | Pd(OAc)₂, Cu(OAc)₂, TFA, DMSO, O₂ | organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Stereoselective synthesis of (Z)-1,4-enediones. | Terminal alkynes | Organic photosensitizer, blue LEDs, air | lnu.edu.cn |

| Allylic Oxidation | Oxidation of α,β-enones to 1,4-enediones. | α,β-Enones | t-BuOOH, Pd(OH)₂/C | organic-chemistry.orgresearchgate.net |

| Pericyclic Reaction/Rearrangement | Synthesis of functionalized resorcinols. | Enedione-diazoesters | Base catalysis | nih.gov |

Future Directions and Emerging Research Avenues for 1 Phenylhex 5 Ene 1,4 Dione

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to reduce waste and environmental impact. researchgate.net For 1-phenylhex-5-ene-1,4-dione, future efforts will focus on creating synthetic routes that are not only efficient but also environmentally friendly.

One promising area is the use of biocatalysis . Enzymes, operating under mild conditions such as aqueous environments and ambient temperatures, offer high regio- and enantioselectivity. acs.org For instance, alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective reduction of 1,4-diones to chiral diols. neurips.cc While direct enzymatic synthesis of this compound is an area for future exploration, the use of enzymes like lipases and laccases has shown promise in the synthesis of other dione (B5365651) derivatives. rsc.org The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could provide a highly efficient and green route to complex molecules from simple precursors. appliedclinicaltrialsonline.com

Another key strategy is the replacement of hazardous reagents with greener alternatives. This includes using molecular oxygen or air as the terminal oxidant in catalytic oxidation reactions, which represents a highly atom-economical approach. rsc.orgresearchgate.net The use of recyclable heterogeneous catalysts, such as manganese oxide octahedral molecular sieves (OMS-2), also presents a sustainable option for the synthesis of 1,4-enediones, minimizing waste and allowing for catalyst reuse. researchgate.net

| Green Synthesis Strategy | Catalyst/Reagent | Advantages | Reference |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High stereoselectivity, mild conditions | neurips.cc |

| Biocatalytic Synthesis | Lipases, Laccases | Green catalyst, high yields | rsc.org |

| Aerobic Oxidation | Palladium Catalysts | Uses air as a green oxidant, atom-economical | rsc.orgresearchgate.net |

| Heterogeneous Catalysis | Manganese Oxide (OMS-2) | Recyclable catalyst, chemoselective | researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Enhanced Selectivity

Future research will undoubtedly focus on uncovering new ways in which this compound can react and on developing catalytic systems that can control these reactions with high precision. The goal is to achieve complete control over the reaction outcome, producing specific isomers (regio- or stereoisomers) on demand. nih.gov

Photocatalysis using visible light is a rapidly emerging field that offers unique reactivity pathways. lnu.edu.cn Organic photoredox catalysts have been used for the highly stereoselective synthesis of (Z)-1,4-enediones from alkynes, using dioxygen from the air as a green oxidant. lnu.edu.cn This method provides a metal-free, environmentally benign approach to specific isomers that can be difficult to obtain through traditional thermal reactions. lnu.edu.cnbohrium.com

Organocatalysis , the use of small organic molecules as catalysts, is another powerful tool for achieving high selectivity. Asymmetric reactions of 1,4-enediones with other molecules, controlled by a chiral organocatalyst, have been shown to produce complex structures with excellent stereoselectivity. rsc.org This approach allows for the construction of structurally diverse molecules from simple starting materials by tuning the catalyst and reaction conditions. rsc.orgresearchgate.net

Furthermore, the development of novel transition-metal catalytic systems continues to be a major research driver. Mild and highly selective methods for the oxidation of α,β-enones to 1,4-enediones have been developed using catalysts like palladium(II) hydroxide (B78521) (Pearlman's catalyst). acs.orgnih.gov Similarly, copper-based catalysts have been employed for the aerobic oxidation of enones to enediones. researchgate.netresearchgate.net The exploration of bimetallic systems, such as Rh(I)/Sc(III), has also shown promise for the synthesis of functionalized 1,4-diketones from enediones. researchgate.net

| Catalytic Approach | Catalyst Type | Key Outcome | Reference |

| Visible-Light Photocatalysis | Organic Dyes (e.g., CN-TPT) | High Z-selectivity, metal-free | lnu.edu.cn |

| Organocatalysis | Chiral Amines/Acids | Diastereodivergent synthesis, high enantioselectivity | rsc.org |

| Palladium Catalysis | Pd(OH)₂/C | Mild oxidation of enones to enediones | acs.orgnih.gov |

| Copper Catalysis | Copper Salts/Complexes | Economic, uses air as oxidant | researchgate.netresearchgate.net |

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation technologies is set to revolutionize the study and application of this compound. Flow chemistry , where reactions are run in continuous streams through tubes or channels, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch chemistry. While specific applications to this compound are emerging, the synthesis of related dione structures often involves optimizations that would benefit from flow reactors.

High-Throughput Experimentation (HTE) or High-Throughput Screening (HTS) allows for the rapid testing of numerous reaction conditions, catalysts, or substrates in parallel. sigmaaldrich.comwikipedia.orgbmglabtech.com This technology, widely used in the pharmaceutical industry for drug discovery, can be adapted to rapidly discover optimal conditions for the synthesis of this compound derivatives or to screen for new reactions and applications. enamine.netmedinadiscovery.com Automated synthesis machines, capable of performing dozens of reactions simultaneously, can accelerate the discovery of new materials and the optimization of reaction protocols, enhancing laboratory performance and reproducibility. researchgate.netrsc.org

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Synthesis and derivatization | Improved safety, scalability, process control |

| High-Throughput Experimentation (HTE) | Catalyst screening, reaction optimization, library synthesis | Rapid discovery of optimal conditions and new reactions |

| Automated Synthesis | Parallel synthesis of derivatives | Increased number of experiments, improved reproducibility |

Advanced In Silico Design and Prediction of Novel Transformations and Material Applications

Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. neurips.cc These in silico methods can predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

Machine learning (ML) models are being developed to predict the outcomes of chemical reactions with increasing accuracy. mit.edurjptonline.org By training on vast datasets of known reactions, these models can predict the major products, and even potential hazardous byproducts, for new combinations of reactants and conditions. rsc.org This predictive power can be harnessed to identify promising new transformations for this compound without the need for extensive trial-and-error experimentation.

Computational quantum chemistry methods , such as Density Functional Theory (DFT), provide deep insights into reaction mechanisms. beilstein-journals.orgacs.orgbeilstein-journals.org By calculating the energies of transition states and intermediates, researchers can understand why a particular reaction pathway is favored and how to modify the reactants or catalysts to achieve a different outcome. beilstein-journals.org For example, DFT studies can reveal the subtle electronic factors that control selectivity in the reactions of diones. Furthermore, molecular docking and other in silico screening methods can be used to design and evaluate new derivatives of this compound for specific applications, such as inhibitors for biological targets or new materials with desired electronic properties. aacrjournals.orgresearchgate.netnih.govnih.gov

| Computational Method | Application Area | Key Benefit | Reference |

| Machine Learning | Reaction Prediction | Accelerates discovery of new reactions, predicts outcomes | neurips.ccmit.edurjptonline.org |

| Density Functional Theory (DFT) | Mechanistic Studies | Provides detailed understanding of reaction pathways and selectivity | beilstein-journals.orgbeilstein-journals.org |

| Molecular Docking | Design of Bioactive Molecules | Predicts binding affinity to biological targets, guides drug design | aacrjournals.orgresearchgate.netnih.gov |

Investigation of Solid-State Reactivity of Enedione Systems

The behavior of molecules in the solid state can be dramatically different from their reactivity in solution. The fixed arrangement of molecules in a crystal lattice can enable highly specific reactions that are difficult or impossible to achieve in solution. This field, known as topochemistry, offers exciting future possibilities for this compound. wikipedia.orgrsc.org

Topochemical polymerization is a process where monomer crystals are converted into highly ordered polymers upon exposure to stimuli like light or heat. wikipedia.orgrsc.org The diene and dione functionalities within the this compound structure make it a potential candidate for such solid-state polymerizations. By carefully controlling the crystal packing of the monomer, it may be possible to synthesize novel, highly crystalline polymers with unique structural and electronic properties. ethz.ch Research into the solid-state polymerization of related dione derivatives has already demonstrated the potential to create unique, recyclable polymers. purdue.edu

The photochemistry of enediones in the solid state is another area ripe for exploration. It is well-established that the regioselectivity of photochemical reactions, such as the Norrish-Yang cyclization, can be dramatically enhanced in the crystalline state compared to in solution. nih.gov The rigid environment of the crystal can pre-organize the molecule for a specific reaction pathway, leading to a single product with high fidelity. Investigating the solid-state photochemistry of this compound could lead to new, highly selective methods for synthesizing complex cyclic structures. rsc.orgkoreascience.kr

Q & A

Basic Questions

Q. What are the standard spectroscopic techniques for characterizing 1-Phenylhex-5-ene-1,4-dione, and how should data interpretation account for structural features?

- Methodological Answer: Characterize the compound using NMR (¹H/¹³C), IR, and mass spectrometry. For NMR, analyze coupling patterns to confirm the α,β-unsaturated diketone system, noting deshielded carbonyl signals (δ ~200 ppm in ¹³C NMR) and olefinic proton splitting. In IR, expect strong C=O stretches (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹). Cross-validate spectral data with computational predictions (e.g., DFT) to resolve ambiguities. Use SciFinder or Reaxys to compare literature spectra .

Q. How can researchers design a preliminary synthesis protocol for this compound, considering common diketone formation methods?

- Methodological Answer: Start with a Claisen-Schmidt condensation between acetophenone and an α-ketoester. Optimize reaction conditions (base strength, solvent polarity) via a one-factor-at-a-time (OFAT) approach. Include control experiments to isolate intermediates (e.g., aldol adducts) and track byproducts. Use thin-layer chromatography (TLC) for real-time monitoring. Pretest variables like temperature and catalyst loading to identify critical parameters .

Q. What safety protocols are essential when handling this compound in oxygen-sensitive reactions?

- Methodological Answer: Employ Schlenk-line techniques or gloveboxes for inert-atmosphere reactions. Pre-dry solvents and use flame-dried glassware to prevent hydrolysis. Monitor oxygen levels with sensors and include negative controls (e.g., reactions exposed to air) to assess degradation pathways. Train researchers in vacuum-line operations and emergency protocols for diketone reactivity .

Advanced Research Questions

Q. What factorial design approaches are optimal for studying solvent effects on the enolization kinetics of this compound?

- Methodological Answer: Use a 2³ full factorial design to test solvent polarity (ε), temperature, and acid/base catalysts. Assign levels (e.g., DMSO vs. THF, 25°C vs. 50°C) and measure enolization rates via UV-Vis kinetics. Analyze interactions using ANOVA to identify dominant factors. Replicate trials to quantify experimental error and apply response surface methodology (RSM) for optimization .

Q. How should researchers address contradictory data regarding the compound’s reactivity under varying pH conditions?

- Methodological Answer: Systematically vary pH (2–12) while controlling ionic strength and temperature. Use potentiometric titration to verify actual pH in diketone solutions. Employ LC-MS to detect intermediates (e.g., enolates or hydrated forms). Apply error propagation analysis to distinguish methodological artifacts from true reactivity changes. Cross-reference with computational pKa predictions .

Q. What computational strategies integrate quantum mechanical calculations with experimental data to model the compound’s tautomeric equilibrium?

- Methodological Answer: Combine DFT (e.g., B3LYP/6-311+G(d,p)) to calculate tautomer energies with experimental NMR chemical shifts. Use Boltzmann distributions to predict dominant tautomers at specific temperatures. Validate with variable-temperature NMR or IR. Leverage COMSOL Multiphysics for multi-scale modeling of solvent effects .

Q. How to implement error analysis in kinetic studies of nucleophilic additions to this compound?

- Methodological Answer: Quantify uncertainties in rate constants via triplicate measurements and propagate errors using the Monte Carlo method. Compare Arrhenius plots with/without outlier removal (e.g., Grubbs’ test). Use high-precision syringes for reagent delivery and calibrate spectrophotometers before kinetic runs. Report confidence intervals for activation parameters .

Q. What methodologies enable real-time monitoring of the compound’s photochemical degradation pathways?

- Methodological Answer: Employ in-situ UV-Vis or Raman spectroscopy with a photoreactor. Track intermediate formation using time-resolved MS or EPR for radical detection. Pair with GC-MS post-irradiation to identify stable degradation products. Use AI-driven microspectroscopic imaging (e.g., hyperspectral microscopy) to map surface interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.